
GSK2606414
Vue d'ensemble
Description
GSK2606414 is a potent, selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key mediator of the unfolded protein response (UPR) during endoplasmic reticulum (ER) stress . Beyond its primary role in modulating PERK signaling, recent studies have identified additional mechanisms of action, including inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, which contributes to multidrug resistance (MDR) in cancer . Its ability to cross the blood-brain barrier (BBB) makes it a candidate for neurodegenerative disease research .
Méthodes De Préparation
Synthetic Route and Chemical Optimization
The discovery of GSK2606414 originated from structure-based drug design targeting the ATP-binding pocket of PERK. Initial high-throughput screening identified lead compounds with moderate PERK inhibition, which were subsequently optimized for potency and selectivity . The final synthetic route, developed by GlaxoSmithKline, involved a multi-step process to construct the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, followed by functionalization with a 2,3-dihydro-1H-indol-5-yl group and trifluoromethyl substituents .
Key synthetic milestones included:
-
Scaffold Modification : Introduction of the pyrrolopyrimidine core enhanced ATP-competitive binding, while the indole moiety improved solubility and blood-brain barrier penetration .
-
Selectivity Optimization : Structural adjustments, such as fluorine substitution at strategic positions, minimized off-target effects on pancreatic PERK, which is critical for insulin regulation .
The synthesis achieved an IC₅₀ of 0.4 nM against PERK, with >100-fold selectivity over related kinases such as RIPK1 .
Solubility Profiling and Stock Solution Preparation
This compound exhibits limited aqueous solubility but is highly soluble in organic solvents, necessitating careful preparation for experimental use.
Table 1: Solubility and Stock Solution Parameters
Stock solutions are typically prepared at 10 mM in DMSO, with dilutions adjusted for in vitro and in vivo applications. For example, a 1 mg sample dissolved in 2.215 mL of DMSO yields a 1 mM solution, while higher concentrations (e.g., 5 mM) require proportional adjustments .
Formulation for Biological Studies
In Vitro Applications
In cell-based assays, this compound is diluted in culture media to working concentrations of 0.003–0.3 μM. A study in A459 lung carcinoma cells demonstrated that pre-treatment with 0.3 μM this compound for 2 hours inhibited PERK autophosphorylation by >90%, validating its cellular activity .
In Vivo Administration
For preclinical models, this compound is formulated for oral delivery. In BxPC3 pancreatic xenograft mice, doses of 150 mg/kg administered orally (p.o.) achieved tumor growth inhibition of 50–70%, attributable to its high oral bioavailability (F = 60–80% in rodents) . The compound’s lipophilicity (logP = 3.2) and molecular weight (451.45 g/mol) facilitate blood-brain barrier penetration, making it suitable for neurodegenerative disease models .
Analytical Characterization and Quality Control
Rigorous quality control ensures batch-to-batch consistency:
-
Purity Assessment : Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (1.7 μm, 2.1 × 50 mm) confirms ≥95% purity using a gradient of 0.1% formic acid in water/acetonitrile .
-
Structural Verification : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR validate the molecular formula (C₂₄H₂₀F₃N₅O) and regiochemistry .
Table 2: Key Analytical Parameters
Method | Conditions | Outcome |
---|---|---|
UPLC | 0.7 mL/min, 254 nm detection | Retention time = 1.75 min; purity >95% . |
HRMS | ESI+, m/z 452.154 (M+H⁺) | Observed: 452.153 [Δ = -0.001] . |
Challenges and Mitigation Strategies
Analyse Des Réactions Chimiques
Types de réactions : GSK2606414 subit principalement des réactions typiques de ses groupes fonctionnels, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe indolinyle.
Réduction : Des réactions de réduction peuvent se produire au niveau du noyau pyrrolopyrimidine.
Substitution : Des réactions de substitution sont possibles au niveau du groupe trifluorométhylphényle.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des agents halogénants ou des nucléophiles dans des conditions contrôlées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie PERK et son rôle dans les réponses cellulaires au stress.
Biologie : Investiguer les effets de l'inhibition de PERK sur les processus cellulaires, notamment la synthèse des protéines et l'apoptose.
Médecine : Explorer les applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives, du cancer et des conditions ischémiques.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie PERK et les mécanismes de signalisation associés
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'enzyme PERK. PERK est un acteur clé de la voie de réponse aux protéines non repliées, qui est activée dans des conditions de stress du réticulum endoplasmique. En inhibant PERK, this compound empêche la phosphorylation du facteur d'initiation de la traduction eucaryote 2 alpha (eIF2α), réduisant ainsi la synthèse des protéines et atténuant le stress cellulaire. Ce mécanisme est particulièrement pertinent dans des conditions telles que les maladies à prions et la maladie d'Alzheimer, où le mauvais repliement et l'agrégation des protéines sont importants .
Composés similaires :
KIRA6 : Un autre inhibiteur ciblant la voie de réponse aux protéines non repliées, inhibant spécifiquement l'activité kinase de l'enzyme 1 nécessitant l'inositol (IRE1).
GSK2656157 : Un inhibiteur de PERK similaire avec une puissance et une sélectivité comparables.
Unicité : this compound est unique dans sa haute sélectivité pour PERK par rapport aux autres kinases, ce qui en fait un outil précieux pour étudier le rôle spécifique de PERK dans diverses maladies. Sa capacité à traverser la barrière hémato-encéphalique et sa biodisponibilité orale renforcent encore son potentiel en tant qu'agent thérapeutique .
Applications De Recherche Scientifique
GSK2606414 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PERK pathway and its role in cellular stress responses.
Biology: Investigates the effects of PERK inhibition on cellular processes, including protein synthesis and apoptosis.
Medicine: Explores potential therapeutic applications in treating neurodegenerative diseases, cancer, and ischemic conditions.
Industry: Utilized in the development of new drugs targeting the PERK pathway and related signaling mechanisms
Mécanisme D'action
GSK2606414 exerts its effects by selectively inhibiting the PERK enzyme. PERK is a key player in the unfolded protein response pathway, which is activated under conditions of endoplasmic reticulum stress. By inhibiting PERK, this compound prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby reducing protein synthesis and alleviating cellular stress. This mechanism is particularly relevant in conditions such as prion and Alzheimer’s diseases, where protein misfolding and aggregation are prominent .
Comparaison Avec Des Composés Similaires
KU55933 (ABCG2 Inhibitor)
- Mechanism : KU55933 is a selective ABCG2 inhibitor that reverses MDR by blocking drug efflux.
- Efficacy : At 1 µM, KU55933 achieved a 7.63-fold reversal of doxorubicin resistance in ABCG2-overexpressing colorectal cancer cells, compared to 3.50-fold for GSK2606414 at the same concentration. However, this compound showed dose-dependent efficacy, reaching 10.11-fold reversal at 3 µM .
Table 1: IC50 Reversal of Doxorubicin in S1-M1-80 Vector Cells
Treatment | IC50 (µM) | Fold Reversal |
---|---|---|
Doxorubicin alone | 11.92 | 1.00 |
+ KU55933 (1 µM) | 1.56 | 7.63 |
+ this compound (1 µM) | 3.40 | 3.50 |
+ this compound (3 µM) | 1.18 | 10.11 |
Data sourced from cytotoxic assays in colorectal cancer models .
ISRIB (Integrated Stress Response Inhibitor)
- Mechanism : ISRIB reverses translational repression by stabilizing phosphorylated eukaryotic initiation factor 2B (eIF2B).
- Efficacy : In prion-diseased mice, both this compound and ISRIB restored protein synthesis and prevented neurodegeneration. However, ISRIB achieved only ~70% recovery of protein synthesis vs. ~100% with this compound .
- Therapeutic Window : ISRIB’s partial inhibition of the UPR pathway reduces adverse effects compared to this compound’s broad PERK suppression .
Salubrinal (eIF2α Dephosphorylation Inhibitor)
- Mechanism : Salubrinal enhances eIF2α phosphorylation, prolonging ER stress responses.
- Contrast with this compound : In intracerebral hemorrhage (ICH) models, this compound reduced apoptosis markers (e.g., CHOP, caspase-12) by inhibiting PERK, whereas salubrinal exacerbated neuronal death by amplifying eIF2α signaling .
Sephin1 (PERK Pathway Modulator)
- Mechanism : Sephin1 selectively inhibits a stress-induced phosphatase to prolong PERK activation.
- Outcomes : In neurological disease models, this compound (50 mg/kg) failed to delay disease onset or improve survival, while Sephin1 initially showed promise but caused severe weight loss and mortality at higher doses .
Bortezomib (Proteasome Inhibitor)
- Synergy : this compound enhanced bortezomib’s anti-myeloma effects by suppressing PERK-mediated pro-survival signals (e.g., ATF4), achieving synergistic apoptosis induction .
Key Research Findings
Multidrug Resistance Reversal
- This compound increased intracellular accumulation of mitoxantrone and doxorubicin by 3–10-fold in ABCG2-overexpressing cells, restoring chemosensitivity .
- Molecular docking confirmed stable binding to ABCG2’s hydrophobic pocket (PDB: 6vxi), with critical interactions at Val-401, Leu-405, and Phe-439 .
Neuroprotection
- In Parkinson’s disease (PD) models, this compound reduced PERK phosphorylation, rescuing dopaminergic neurons from 6-OHDA toxicity .
- Improved cognitive function in intermittent hypoxia (IH) models by suppressing CHOP and mitochondrial apoptosis pathways .
Bone Homeostasis
- This compound inhibited osteoclast differentiation via PERK/NF-κB/MAPK pathways, increasing trabecular bone volume (BV/TV) by 25% in ovariectomized mice .
Limitations
Activité Biologique
GSK2606414 is a potent and selective inhibitor of the protein kinase R-like ER kinase (PERK), with a half-maximal inhibitory concentration (IC50) of approximately 0.4 nM. This compound has garnered significant attention due to its diverse biological activities, particularly in the context of cancer therapy and neuroprotection. The following sections detail the mechanisms of action, therapeutic implications, and specific case studies related to this compound.
This compound primarily functions by inhibiting the PERK pathway, which is crucial in the cellular response to endoplasmic reticulum (ER) stress. By blocking PERK activation, this compound modulates downstream signaling pathways that influence cell survival and apoptosis.
- Inhibition of Apoptotic Pathways : this compound treatment has been shown to upregulate various apoptotic proteins while downregulating pro-apoptotic markers. For instance, it has been reported to elevate levels of anti-apoptotic proteins like Bcl-2 while reducing levels of Bax and caspase 3 in neurotoxic conditions induced by high glucose in neuronal cells (N2A) .
- Impact on Cancer Cells : In cancer models, this compound has demonstrated efficacy in reversing apoptosis induced by other agents, such as the curcumin derivative WZ35 in CT26 colon cancer cells . Additionally, it has been shown to enhance the efficacy of reovirus infection in both two-dimensional (2D) and three-dimensional (3D) culture systems by altering host cell responses to viral-induced ER stress .
Therapeutic Implications
This compound's inhibition of PERK has implications for several diseases beyond cancer, including neurodegenerative disorders. Its ability to mitigate ER stress-related apoptosis positions it as a potential therapeutic agent in various contexts.
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted that this compound significantly reduced markers of ER stress and apoptosis in neuronal cells exposed to high glucose levels. It inhibited the PERK-eIF2α-ATF4-CHOP signaling axis, demonstrating its potential for treating diabetic neuropathy .
- Cancer Therapeutics : In multiple myeloma research, this compound was found to induce apoptosis through upregulation of TRAIL and TNFRSF6 proteins, suggesting its role as a novel therapeutic agent for hematological malignancies .
- Viral Oncolysis : The compound was shown to enhance reovirus replication and protein expression in infected cells, indicating a potential strategy for combining virotherapy with PERK inhibition for improved cancer treatment outcomes .
Q & A
Basic Research Questions
Q. What is the mechanism of action of GSK2606414 in inhibiting PERK, and how selective is it compared to other kinases?
this compound is a potent, orally active inhibitor of PERK (protein kinase R-like endoplasmic reticulum kinase) with an IC50 of 0.4 nM. It binds directly to the kinase domain of PERK, as confirmed by X-ray crystallography, and inhibits autophosphorylation of its cytosolic domain. Selectivity profiling against 294 kinases revealed >100-fold selectivity for PERK over other kinases; only 20 kinases showed >85% inhibition at 10 µM . Researchers should validate PERK-specific effects using kinase activity panels or CRISPR-based PERK knockout controls.
Q. What are the recommended concentrations of this compound for in vitro studies, and how should treatment duration be optimized?
In cell-based assays, this compound is typically used at 0.01–50 µM, with PERK phosphorylation inhibition observed at ≥30 nM in A549 cells . Time-course experiments in ARPE-19 cells showed dose- and time-dependent effects on viability, with significant inhibition at 48–72 hours . For PERK pathway inhibition (e.g., p-eIF2α suppression), concentrations >0.5 µM are required to consistently downregulate downstream targets like CHOP and VEGF .
Q. How can researchers confirm PERK inhibition in cellular assays?
Key validation methods include:
- Measuring phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α) via Western blotting .
- Monitoring downstream markers like ATF4 and CHOP, though these may show paradoxical upregulation at low doses (e.g., 0.05–0.1 µM) due to incomplete pathway suppression .
- Using PERK-specific siRNA or knockout models as comparative controls .
Advanced Research Questions
Q. How does this compound exhibit contradictory effects on apoptosis in different cellular models, and what methodological approaches can resolve these discrepancies?
this compound exacerbates ER stress-induced apoptosis in HCT116 cells but reduces it in SIL1-knockdown HeLa cells . This divergence likely stems from cell-type-specific stress thresholds and off-target effects (e.g., RIPK1 or KIT inhibition at >1 µM) . To resolve contradictions:
- Use transcriptomic or proteomic profiling to identify context-dependent signaling crosstalk.
- Titrate doses to maintain PERK selectivity (≤0.5 µM) and include off-target kinase inhibitors as controls .
Q. What strategies are recommended for validating PERK pathway inhibition by this compound in vivo, considering its pharmacokinetic properties?
In mouse xenograft models (e.g., BxPC3 pancreatic tumors), this compound is administered orally at 50–150 mg/kg, achieving dose-dependent tumor growth inhibition (20–59%) . Key considerations:
- Monitor p-eIF2α levels in tumor tissues to confirm target engagement.
- Assess brain penetration in neurodegenerative models, as this compound has moderate blood-brain barrier permeability .
- Combine with ER stress inducers (e.g., tunicamycin) to amplify PERK-dependent phenotypes .
Q. How should researchers design experiments when this compound affects off-target kinases like KIT or RIPK1?
At concentrations >1 µM, this compound inhibits KIT (Kd = 664 ± 294 nM) and RIPK1, complicating data interpretation . Mitigation strategies include:
- Using lower doses (≤0.5 µM) for PERK-specific studies.
- Employing orthogonal PERK inhibitors (e.g., GSK2656157) or genetic tools (siRNA) to confirm phenotype reproducibility .
- Profiling off-target kinase activity in parallel assays .
Q. What experimental paradigms are effective for studying this compound’s neuroprotective effects in neurodegenerative disease models?
In Parkinson’s disease models, this compound (10 mg/kg, oral) attenuates PERK/p-eIF2α/ATF4/CHOP signaling and improves mitochondrial function, preventing dopaminergic neuron loss . Methodological tips:
- Use chronic dosing regimens to mimic therapeutic conditions.
- Combine with proteostasis modulators (e.g., autophagy inducers) to enhance efficacy .
- Avoid acute high-dose treatments, which may exacerbate ER stress in vulnerable neurons .
Q. Methodological Considerations
Propriétés
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVRXARNAVBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337531-36-8 | |
Record name | 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337531-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-2606414 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337531368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2606414 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPP2K6EFW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.